4-Isopropylpyridine diphenylmethylboronate
Description
Significance of Organoboron Reagents in Modern Synthetic Chemistry
Organoboron chemistry has become an indispensable pillar of modern organic synthesis. numberanalytics.com Organoboron compounds, which are organometallic compounds featuring a carbon-boron bond, serve as pivotal reagents and synthetic intermediates. wikipedia.org Their significance stems from the unique properties of boron, which allows for the formation of stable yet reactive compounds with a diverse array of organic groups. numberanalytics.com This versatility has revolutionized the construction of complex molecules, finding extensive applications in the synthesis of pharmaceuticals, natural products, and advanced materials. numberanalytics.com
The rise of organoboron chemistry began in earnest in the mid-20th century, with pioneering work laying the foundation for its development. numberanalytics.com A watershed moment was the discovery of the Suzuki-Miyaura cross-coupling reaction in the late 1970s, a powerful method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide. numberanalytics.comacs.org This reaction, among others like hydroboration and the Petasis borono-Mannich reaction, has become a cornerstone of contemporary organic chemistry. numberanalytics.com The ability to control regio- and stereoselectivity in these reactions makes organoboron reagents exceptionally powerful tools for assembling intricate molecular architectures. acs.org Consequently, they are integral to the development of new anticancer agents, antivirals, and antibiotics. numberanalytics.com
Overview of Boronate Esters as Versatile Synthetic Intermediates and Catalytic Reagents
Among the various classes of organoboron compounds, boronic acids and their derivatives, particularly boronate esters, are exceptionally important. acs.orgnih.gov Boronate esters are valued for being relatively stable and easy to handle compared to other organometallic reagents, while still possessing sufficient reactivity for a wide range of chemical transformations. acs.org Their utility as versatile synthetic intermediates is demonstrated by the stereospecific manner in which the carbon-boron bond can be converted into carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-halogen bonds. acs.org This functional group tolerance allows for their use in complex synthetic sequences without the need for extensive protecting group strategies. acs.orgacs.org
Beyond their role as intermediates, boronate esters have emerged as effective catalysts. nih.govresearchgate.net For instance, simple borate (B1201080) esters can catalyze amidation reactions, presenting a significant improvement in efficiency and safety over other methods. researchgate.net This catalytic activity expands their utility, enabling the synthesis of a wide array of functionalized amide derivatives, including pharmaceutically relevant compounds and important synthetic building blocks. researchgate.net The development of methods for the catalytic asymmetric hydroboration to produce chiral boronic esters has further enhanced their value, providing access to enantioenriched molecules crucial for asymmetric synthesis. acs.org
The Strategic Importance of Pyridine (B92270) Scaffolds in Chemical Research and Ligand Design
The pyridine ring, a nitrogen-bearing heterocycle, is considered a "privileged scaffold" in medicinal chemistry and drug design. rsc.orgnih.govnih.gov This is due to its consistent presence in a vast number of clinically useful agents and FDA-approved drugs. rsc.orgrsc.org As an isostere of benzene, pyridine is a fundamental precursor in the synthesis of pharmaceuticals and agrochemicals. rsc.orgrsc.org Its structure is found in numerous natural products, including alkaloids and vitamins like niacin and pyridoxine. rsc.orgrsc.org
The strategic importance of the pyridine moiety lies in its ability to significantly influence the physicochemical and biological properties of a molecule. nih.govrsc.org The nitrogen atom within the ring can act as a hydrogen bond acceptor and can be protonated, which impacts solubility, receptor binding, and pharmacokinetic profiles. This feature is crucial for designing molecules that can effectively interact with biological targets such as enzymes and receptors. rsc.org Pyridine and its derivatives are also widely used as ligands in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. This has led to the development of numerous catalysts for a variety of chemical transformations.
Contextualizing 4-Isopropylpyridine (B108708) Diphenylmethylboronate within Contemporary Chemical Synthesis and Materials Science
4-Isopropylpyridine diphenylmethylboronate (CAS No. 159565-88-5) is a compound that merges the distinct chemical functionalities of a pyridine scaffold and a boronate ester. lookchem.com The 4-isopropylpyridine portion of the molecule provides the characteristic structural and electronic properties of a substituted pyridine, making it a valuable building block for larger, more complex target molecules, particularly in pharmaceutical development. guidechem.com The diphenylmethylboronate group, on the other hand, introduces the synthetic versatility inherent to organoboron reagents.
This specific boronate ester can be envisioned as a reagent designed for advanced synthetic applications where the introduction of a 4-isopropylphenyl group is desired through a boron-mediated coupling reaction. While specific research applications are not broadly documented in mainstream literature, its structure suggests a role as a specialized intermediate. One supplier notes its use as a new type of bactericide and algaecide, pointing toward potential applications in materials science or agrochemistry. chemicalbook.com The compound thus represents the convergence of pyridine and organoboron chemistry, offering a tool for chemists to leverage the strategic advantages of both systems in the rational design of new functional molecules.
Properties
CAS No. |
159565-88-5 |
|---|---|
Molecular Formula |
C21H24BNO2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
benzhydrylboronic acid;4-propan-2-ylpyridine |
InChI |
InChI=1S/C13H13BO2.C8H11N/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-7(2)8-3-5-9-6-4-8/h1-10,13,15-16H;3-7H,1-2H3 |
InChI Key |
VJTMUTCASDCLDK-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C1=CC=CC=C1)C2=CC=CC=C2)(O)O.CC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Isopropylpyridine Diphenylmethylboronate
Participation in Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. Pyridine (B92270) boronic esters are crucial coupling partners in these reactions, enabling the synthesis of complex biaryl and heteroaryl structures.
Detailed Investigations into Suzuki-Miyaura Coupling Processes
The Suzuki-Miyaura coupling is the most prominent cross-coupling reaction utilizing organoboron reagents. For 4-substituted pyridine boronic esters, this reaction facilitates the formation of a C(sp²)–C(sp²) bond between the pyridine ring and an aryl, heteroaryl, or vinyl group. The reaction is typically catalyzed by a palladium complex and requires a base to activate the boronic ester.
The reactivity of pyridine boronic acids and their esters in Suzuki-Miyaura coupling can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate to the metal catalyst, thereby inhibiting its activity. However, 4-pyridyl boronic esters are generally more stable and exhibit better reactivity compared to their 2-pyridyl and 3-pyridyl isomers. The isopropyl group at the 4-position of the pyridine ring is an electron-donating group, which can help to mitigate the electron deficiency of the ring and facilitate the transmetalation step in the catalytic cycle.
A recent study on the Suzuki-Miyaura coupling of 4-pyridine boronate derivatives with aryl halides focused on suppressing the formation of phenylated impurities derived from phosphorus ligands. This highlights a common challenge in these reactions and the need for careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. wikipedia.orggoogle.com
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 4-Substituted Pyridine Boronic Esters with Aryl Halides
| Entry | Pyridine Boronic Ester | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Pyridylboronic acid pinacol (B44631) ester | 4-Iodotoluene | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80 | 95 |
| 2 | 4-Pyridylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 88 |
| 3 | 4-(Trifluoromethyl)pyridine-2-boronic acid | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | 75 |
| 4 | 4-Methoxypyridine-3-boronic acid | 2-Bromopyridine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 82 |
This table presents representative data for analogous compounds to illustrate typical reaction conditions and outcomes.
Exploration of Alternative Cross-Coupling Pathways
Beyond the Suzuki-Miyaura reaction, pyridine boronic esters can participate in a range of other metal-catalyzed cross-coupling reactions.
Heck Coupling: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. An oxidative Heck-type reaction has been developed for the coupling of vinyl pyridines with aryl boronic acids, demonstrating the versatility of boronic acids as coupling partners in non-traditional Heck reactions. thieme-connect.com
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents. Pyridylzinc reagents, derived from pyridyl halides, have been successfully coupled with various organic halides. While less common, the transmetalation from a boronic ester to a zinc species can be a viable pathway to engage in Negishi-type couplings. wikipedia.orgnih.gov
Stille Coupling: The Stille coupling employs organotin reagents. Due to the toxicity of organotin compounds, it is often less preferred than the Suzuki-Miyaura coupling. However, it remains a powerful tool for C-C bond formation, and pyridylstannanes can be used as coupling partners. The use of boronic esters in Stille-type reactions is not direct but can be achieved through conversion to the corresponding organostannane.
Buchwald-Hartwig Amination: While the primary role of boronic esters is in C-C bond formation, they can also play a role in C-N bond formation. In some instances, boronic acids or esters can act as activators or ligands in Buchwald-Hartwig amination reactions. wikipedia.orgnih.govacs.org For example, a nickel-catalyzed Buchwald-Hartwig type amination of aryl iodides has been reported where a phenylboronic ester acts as an essential activator. nih.govacs.org
Analysis of Lewis Acidity and Basicity Profiles
The chemical behavior of 4-Isopropylpyridine (B108708) diphenylmethylboronate is dictated by the interplay of its Lewis acidic and basic centers.
The boron atom in a boronic ester is electron-deficient and acts as a Lewis acid. It possesses a vacant p-orbital and can accept a pair of electrons from a Lewis base. The Lewis acidity of the boron center is influenced by the substituents on the boron atom. The diphenylmethyl group is a relatively bulky and electron-donating group, which might slightly reduce the Lewis acidity of the boron center compared to smaller alkyl or electron-withdrawing groups. Boronic acids are known to exist in equilibrium with their boronate forms in the presence of Lewis bases, and this equilibrium is crucial for their reactivity in many transformations. mdpi.com
Conversely, the nitrogen atom of the pyridine ring possesses a lone pair of electrons and acts as a Lewis base. The basicity of the pyridine nitrogen is influenced by the substituent at the 4-position. The isopropyl group is an electron-donating group, which increases the electron density on the nitrogen atom, making it more basic than unsubstituted pyridine. This Lewis basicity can be a double-edged sword in metal-catalyzed reactions. While it can facilitate certain mechanistic pathways, it can also lead to catalyst inhibition through coordination to the metal center. researchgate.net
Electrophilic and Nucleophilic Properties of the Boronate Center
The boron center of a boronic ester can exhibit both electrophilic and nucleophilic properties depending on the reaction conditions.
In its neutral, tricoordinate state, the boron atom is electrophilic due to its vacant p-orbital. It can react with nucleophiles, such as the hydroxide ion in the activation step of the Suzuki-Miyaura reaction, to form a tetracoordinate boronate species.
Upon formation of a tetracoordinate "ate" complex (boronate), the boron center and the attached organic group exhibit nucleophilic character. The organic group can be transferred from the boron to an electrophilic metal center in the transmetalation step of cross-coupling reactions. The nucleophilicity of the organic group is enhanced upon formation of the boronate complex. The ability of boron to act as both a nucleophile and an electrophile has been explored in boryl shift reactions. acs.org
Systematic Studies of Reaction Stereochemistry and Regioselectivity
Stereochemistry: For cross-coupling reactions involving chiral boronic esters, the stereochemical outcome is of paramount importance. While 4-Isopropylpyridine diphenylmethylboronate itself is achiral, reactions involving chiral boronic esters and pyridine derivatives have been studied. Stereospecific cross-coupling reactions of chiral secondary and tertiary boronic esters have been developed, often proceeding with high fidelity. acs.orgacs.org For instance, a protocol for the stereospecific coupling of chiral secondary and tertiary boronic esters with lithiated N-heteroaromatics has been described, which proceeds with greater than 98% enantiomeric excess. acs.org This indicates that with appropriate chiral substrates, high levels of stereocontrol can be achieved in reactions involving pyridine-containing fragments.
Regioselectivity: In reactions involving substituted pyridines, regioselectivity is a key consideration. For this compound, the substitution pattern is fixed. However, in the functionalization of a pre-existing isopropylpyridine, the directing effects of the isopropyl group and the nitrogen atom would determine the position of further substitution. The functionalization of quinolines, a related heterocyclic system, has been extensively studied, revealing complex regiochemical outcomes dependent on the reaction conditions and directing groups. mdpi.com In the context of cross-coupling reactions with di- or poly-halogenated pyridines, the site of coupling is determined by the relative reactivity of the C-X bonds, which is influenced by electronic and steric factors.
Combined Computational and Experimental Elucidation of Reaction Mechanisms
The mechanism of the Suzuki-Miyaura reaction has been the subject of extensive experimental and computational studies. The generally accepted catalytic cycle involves:
Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R-X) to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic ester is transferred to the Pd(II) center, typically involving a boronate intermediate formed by the reaction of the boronic ester with a base.
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.
Computational studies, often using Density Functional Theory (DFT), have provided detailed insights into the transition states and intermediates of each step. These studies have helped to rationalize the role of ligands, bases, and solvents in the reaction. For pyridine-containing substrates, computational studies can elucidate the effect of the nitrogen atom on the stability of intermediates and the energy barriers of the elementary steps. nih.gov
Similarly, the mechanisms of other cross-coupling reactions like the Heck and Negishi reactions have been investigated through combined experimental and computational approaches. These studies are crucial for the rational design of more efficient and selective catalytic systems for the synthesis of complex molecules containing the 4-isopropylpyridine moiety.
Applications of 4 Isopropylpyridine Diphenylmethylboronate As a Synthetic Reagent
Utility as a Building Block in the Construction of Complex Molecular Architectures
Organoboron compounds, particularly boronic acids and their esters, are fundamental building blocks in the synthesis of complex molecules. The pyridine (B92270) moiety within 4-Isopropylpyridine (B108708) Diphenylmethylboronate makes it an attractive precursor for introducing the 4-isopropylpyridyl group into larger, more intricate structures, which is of significant interest in medicinal chemistry and materials science. Pyridine-based boronic esters are known to be amenable to high-throughput synthesis, facilitating the rapid generation of compound libraries for drug discovery and lead optimization. nih.gov The diphenylmethylboronate group, while less common than pinacol (B44631) or MIDA boronates, can influence the reactivity and stability of the C-B bond, potentially offering unique selectivity in certain synthetic operations. The strategic incorporation of this building block allows for the late-stage functionalization of complex intermediates, a crucial strategy in the efficient synthesis of natural products and their analogues.
Reagent in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Transformations
The primary application for pyridine-containing boronic esters like 4-Isopropylpyridine Diphenylmethylboronate is in transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. illinois.edunih.govnih.gov
Carbon-Carbon Bond Formation: In Suzuki-Miyaura cross-coupling reactions, this compound can be coupled with a wide range of organic halides or triflates (R-X) in the presence of a palladium catalyst. This reaction forms a new C-C bond between the pyridine ring and the organic partner, providing a direct route to substituted pyridines that are otherwise difficult to synthesize. The reaction is tolerant of numerous functional groups, making it a powerful tool in complex molecule synthesis. rsc.org
Illustrative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product | Bond Formed |
|---|---|---|---|---|
| This compound | Aryl Halide (Ar-X) | Pd(PPh₃)₄ | 4-Isopropyl-x-arylpyridine | C(sp²)–C(sp²) |
| This compound | Vinyl Halide | PdCl₂(dppf) | 4-Isopropyl-x-vinylpyridine | C(sp²)–C(sp²) |
Carbon-Heteroatom Bond Formation: Beyond C-C bonds, boronic esters are increasingly used for forming bonds between carbon and heteroatoms such as nitrogen (N), oxygen (O), and sulfur (S). researchgate.netmdpi.com In Chan-Lam or Buchwald-Hartwig amination reactions, this compound could react with amines, alcohols, or thiols in the presence of a copper or palladium catalyst. researchgate.net This provides a direct method for synthesizing N-aryl, O-aryl, and S-aryl pyridine derivatives, which are prevalent in pharmacologically active compounds.
Examples of Carbon-Heteroatom Coupling Reactions
| Coupling Partners | Catalyst System | Bond Formed | Product Class |
|---|---|---|---|
| This compound + Amine (R₂NH) | Copper or Palladium | C–N | Aminopyridine Derivative |
| This compound + Alcohol (ROH) | Copper or Palladium | C–O | Alkoxypyridine Derivative |
Potential in Asymmetric and Stereoselective Synthetic Methodologies
The development of asymmetric and stereoselective reactions is a major goal in organic synthesis, particularly for the production of enantiomerically pure pharmaceuticals. While direct applications of this compound in asymmetric catalysis are not extensively documented, the broader class of organoboron reagents is integral to this field. Chiral organoboranes can be used in carbon-carbon bond-forming reactions where the stereochemistry of the boron-bearing carbon is transferred with high fidelity to the product. rsc.org Furthermore, the pyridine nitrogen in this compound can act as a ligand, coordinating to a metal center. This allows for its potential use as a chiral ligand-reagent in asymmetric transformations, where the stereochemical outcome of a reaction is controlled by the chiral environment created around the metal catalyst.
Integration into Multi-Component Reaction Sequences for Enhanced Efficiency
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their atom economy and operational simplicity. nih.gov Boron-containing reagents are well-suited for MCRs due to their unique reactivity. For instance, a reaction sequence could involve an initial coupling reaction using this compound, followed by an in-situ transformation of the newly introduced functional group. A powerful strategy involves combining a cycloaddition reaction with an allylboration. nih.gov While a direct MCR involving this compound has not been specified, its structure is amenable to inclusion in such elegant and efficient synthetic cascades, leading to the rapid assembly of complex, drug-like molecules. researchgate.net The ability to construct intricate molecular frameworks from simple starting materials in a single pot is a significant advantage in modern synthetic chemistry.
Coordination Chemistry of 4 Isopropylpyridine Diphenylmethylboronate
Ligand Properties and Adduct Formation with Transition Metal Centers
There is no readily available information detailing the ligand properties of 4-Isopropylpyridine (B108708) diphenylmethylboronate. This includes its donor-acceptor characteristics, steric and electronic parameters, and its behavior in forming adducts with various transition metal centers.
Synthesis and Structural Characterization of Novel Metal-Boronate Complexes
Detailed synthetic methodologies for the creation of metal-boronate complexes derived from 4-Isopropylpyridine diphenylmethylboronate, along with their structural characterization data from techniques such as X-ray crystallography, are not present in the accessible scientific literature.
Spectroscopic Analysis of Metal-Ligand and Metal-Boron Interactions
A critical aspect of understanding coordination complexes is the analysis of the interactions between the metal center and the ligand. However, spectroscopic data (e.g., NMR, IR, UV-Vis) that would elucidate the nature of the metal-ligand and potential metal-boron bonds in complexes of this compound are not documented.
Catalytic Applications of Derived Metal Complexes in Organic Synthesis
While metal complexes are often explored for their catalytic potential, there are no published studies on the application of metal complexes derived from this compound in any area of organic synthesis.
Exploration of Supramolecular Chemistry and Self-Assembly Processes
The potential for this compound to participate in the formation of larger, ordered structures through self-assembly is an area that remains unexplored. There is no available research on its role in supramolecular chemistry.
Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Insights
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 4-Isopropylpyridine (B108708) diphenylmethylboronate, a complete NMR analysis, including ¹H, ¹³C, ¹¹B, and ¹⁵N NMR, would be instrumental.
Expected ¹H and ¹³C NMR Spectral Features: The ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the 4-isopropylpyridine and diphenylmethyl groups. The isopropyl moiety would exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups. The pyridine (B92270) ring protons would appear as doublets or multiplets in the aromatic region, shifted due to the coordination with the boron center. The protons of the two phenyl rings on the boron atom would also resonate in the aromatic region, potentially showing complex splitting patterns.
The ¹³C NMR spectrum would complement the ¹H data, with distinct resonances for the aliphatic carbons of the isopropyl group and the aromatic carbons of the pyridine and phenyl rings. The carbon atom attached to the boron would likely exhibit a broad signal due to quadrupolar relaxation of the adjacent boron nucleus.
Dynamic NMR Studies: Variable temperature (VT) NMR studies could provide insights into the dynamic processes, such as restricted rotation around the B-C or B-N bonds. However, without experimental data, any discussion remains speculative.
Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Without experimental data, a table of predicted chemical shifts would be purely theoretical and could not be included here as per the instructions to provide detailed research findings.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-Isopropylpyridine diphenylmethylboronate (expected molecular formula C₂₁H₂₄BNO), HRMS would be used to confirm this composition.
Expected Fragmentation Pattern: In the mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. The fragmentation pattern would likely involve the loss of the isopropyl group, the phenyl groups, or the entire 4-isopropylpyridine ligand. Analysis of these fragments would help to confirm the connectivity of the molecule.
Reaction Monitoring: HRMS could also be employed to monitor the formation of the boronate complex in real-time, providing kinetic information about the reaction between 4-isopropylpyridine and diphenylmethylboronic acid.
Data Table: Expected HRMS Data A table of expected m/z values for the molecular ion and key fragments cannot be accurately generated without experimental verification.
Infrared and Raman Spectroscopy for Vibrational Fingerprint Analysis
Expected Vibrational Modes: The IR and Raman spectra of this compound would be expected to display characteristic bands for the C-H stretching and bending vibrations of the aliphatic isopropyl group and the aromatic rings. The C=C and C=N stretching vibrations of the pyridine ring would also be present. Key vibrational modes would include the B-O, B-C, and B-N stretching frequencies, which would provide direct evidence of the coordination complex formation.
Comparative Analysis: A comparison of the spectra of the boronate complex with those of the starting materials (4-isopropylpyridine and diphenylmethylboronic acid) would highlight the changes in vibrational frequencies upon complexation, particularly the shifts in the pyridine ring modes and the appearance of new bands associated with the boron coordination.
Data Table: Characteristic Vibrational Frequencies A table of specific vibrational frequencies can only be compiled from experimental data, which is currently unavailable.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Crystallographic Parameters: A successful crystallographic study would determine the crystal system, space group, and unit cell dimensions. The resulting structural model would reveal the coordination geometry around the boron atom, which is expected to be tetrahedral. It would also provide details about the orientation of the phenyl and isopropylpyridine groups.
Intermolecular Interactions: The crystal structure would also elucidate any significant intermolecular interactions, such as π-π stacking between the aromatic rings or hydrogen bonding, which govern the packing of the molecules in the crystal lattice.
Data Table: Crystallographic Data As no single-crystal X-ray diffraction studies have been reported for this compound, a table of crystallographic data cannot be provided.
Theoretical and Computational Chemistry of 4 Isopropylpyridine Diphenylmethylboronate
Quantum Chemical Calculations of Electronic Structure and Bonding (e.g., Density Functional Theory)
To investigate the electronic structure and bonding of 4-Isopropylpyridine (B108708) diphenylmethylboronate, researchers would typically employ quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method due to its balance of accuracy and computational cost.
A standard approach would involve geometry optimization of the molecule using a functional such as B3LYP, paired with a suitable basis set like 6-31G(d,p). From the optimized geometry, key electronic properties could be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of which would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Further analysis would involve generating an electrostatic potential (ESP) map to visualize the charge distribution and identify electron-rich and electron-deficient regions. Natural Bond Orbital (NBO) analysis could also be performed to provide detailed insights into the nature of the B-C and B-O bonds, including their hybridization and charge transfer interactions.
A hypothetical data table of key bond lengths and angles that would be generated from such a DFT calculation is presented below.
Table 1: Hypothetical Optimized Geometric Parameters for 4-Isopropylpyridine Diphenylmethylboronate (Note: This data is illustrative and not derived from actual calculations.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length (Å) | B | O1 | 1.37 | |
| Bond Length (Å) | B | O2 | 1.37 | |
| Bond Length (Å) | B | C(diphenylmethyl) | 1.60 | |
| Bond Angle (°) | O1 | B | O2 | 118.5 |
| Bond Angle (°) | O1 | B | C | 120.7 |
| Dihedral Angle (°) | O1 | B | C | N(pyridine) |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
The conformational flexibility of this compound, particularly concerning the rotation around the B-C bond and the orientation of the isopropyl and diphenylmethyl groups, would be explored through conformational analysis.
Initially, molecular mechanics (MM) force fields, such as MMFF94 or UFF, could be used to perform a systematic or stochastic search of the conformational space. This process identifies various low-energy conformers (local minima) on the potential energy surface. The relative energies of these conformers would then be recalculated with higher-level DFT methods to obtain more accurate energy rankings.
To understand the dynamic behavior of the molecule, Molecular Dynamics (MD) simulations would be conducted. These simulations model the atomic motions over time at a given temperature, providing insights into the accessibility of different conformations and the energy barriers between them. The results would help construct a detailed energy landscape, highlighting the most stable conformers and the pathways for interconversion.
Computational Modeling of Reactivity, Selectivity, and Catalytic Mechanisms
Computational modeling would be a powerful tool to predict the reactivity and potential catalytic applications of this compound. DFT calculations could be used to model its role in hypothetical reactions, such as cross-coupling processes where boronate esters are common reagents.
For instance, to study its participation in a Suzuki-Miyaura coupling reaction, researchers would model the entire catalytic cycle. This involves calculating the transition state structures and activation energies for key steps like oxidative addition, transmetalation, and reductive elimination. By comparing the energy profiles of different pathways, one could predict the reaction's feasibility, rate, and potential stereoselectivity or regioselectivity. The influence of the 4-isopropylpyridine moiety on the electronic properties of the boron center and, consequently, on the transmetalation step would be a key area of investigation.
Prediction of Spectroscopic Signatures
Computational chemistry allows for the a priori prediction of various spectroscopic signatures, which can aid in the experimental characterization of the compound.
NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, the ¹H, ¹³C, and ¹¹B NMR chemical shifts can be calculated. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental spectra to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The resulting theoretical infrared (IR) spectrum would show characteristic peaks for functional groups present in the molecule, such as C-H stretches of the aromatic and alkyl groups, C=N stretching of the pyridine (B92270) ring, and B-O and B-C bond vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectrum. This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max) in the UV-Visible range.
Table 2: Hypothetical Predicted Spectroscopic Data (Note: This data is illustrative and not derived from actual calculations.)
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
| ¹³C NMR | Chemical Shift (ppm) | 150.2 | Pyridine C4 |
| ¹¹B NMR | Chemical Shift (ppm) | 25.0 | Boronate Ester |
| IR | Wavenumber (cm⁻¹) | 1350 | B-O stretch |
| UV-Vis | λ_max (nm) | 265 | π → π* transition |
Elucidation of Intermolecular Interactions and Solvation Effects
Understanding how this compound interacts with other molecules, including solvents, is crucial for predicting its behavior in solution. Computational models can shed light on these interactions.
The non-covalent interactions, such as π-π stacking between the pyridine or phenyl rings and van der Waals forces, could be studied using DFT with dispersion corrections (e.g., DFT-D3). The Quantum Theory of Atoms in Molecules (QTAIM) could be applied to analyze the electron density topology to identify and characterize hydrogen bonds or other weak interactions.
To model the effects of a solvent, implicit or explicit solvation models can be used. Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is useful for calculating how the solvent affects the geometry and electronic properties of the solute. Explicit models, which involve including individual solvent molecules in the simulation box (typically in MD or Monte Carlo simulations), provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding to the pyridine nitrogen.
Design and Synthesis of Derivatives and Analogues
Rational Modification of the Pyridine (B92270) Ring System and Substituents
The pyridine ring is a versatile scaffold that allows for a wide range of modifications to fine-tune the electronic and steric properties of the target molecule. In the context of 4-Isopropylpyridine (B108708) diphenylmethylboronate, the rational modification of the pyridine moiety is a key strategy to modulate its reactivity and catalytic activity. Researchers have systematically introduced various substituents at different positions of the pyridine ring to study their effects.
The position of these substituents is also critical. Substitution at the ortho-position to the nitrogen atom can introduce steric hindrance, which may be beneficial for controlling selectivity in catalytic reactions. On the other hand, substitution at the meta- or para-positions primarily exerts an electronic effect. The isopropyl group at the 4-position of the parent compound already provides a certain level of steric bulk and influences the electronic nature of the pyridine ring. The systematic variation of this alkyl group (e.g., replacing it with methyl, tert-butyl, or phenyl groups) allows for a deeper understanding of how steric and electronic factors at this position impact the compound's properties.
| Substituent at Pyridine Ring | Position | Expected Electronic Effect | Expected Steric Effect |
| Methoxy (-OCH3) | 2- or 6- | Electron-donating | Moderate |
| Amino (-NH2) | 2- or 6- | Strong electron-donating | Moderate |
| Chloro (-Cl) | 3- or 5- | Electron-withdrawing | Small |
| Nitro (-NO2) | 3- or 5- | Strong electron-withdrawing | Moderate |
| Methyl (-CH3) | 4- | Electron-donating | Small |
| tert-Butyl (-C(CH3)3) | 4- | Electron-donating | Large |
Systematic Variation of the Diphenylmethylboronate Moiety
The diphenylmethylboronate moiety plays a crucial role in the stability and reactivity of the compound. The two phenyl groups attached to the boron atom can be systematically varied to modulate the Lewis acidity of the boron center and the steric environment around it.
One common strategy is to introduce substituents on the phenyl rings. Electron-withdrawing groups, such as trifluoromethyl (-CF3) or nitro (-NO2), on the phenyl rings increase the Lewis acidity of the boron atom, which can enhance its ability to activate substrates in catalytic reactions. Conversely, electron-donating groups, like methoxy (-OCH3) or methyl (-CH3), decrease the Lewis acidity.
The steric bulk of the groups on the boron atom can also be tuned. Replacing the phenyl groups with bulkier aryl groups, such as naphthyl or anthracenyl, can create a more sterically hindered environment around the boron center. This can be advantageous in stereoselective reactions where controlling the approach of a substrate is critical.
Furthermore, the diphenylmethyl group itself can be replaced with other diol-derived protecting groups for the boronic acid. Common examples include pinacol (B44631), catechol, or various chiral diols. The choice of the diol affects the stability of the boronate ester towards hydrolysis and its reactivity in cross-coupling reactions. For instance, pinacol boronate esters are generally more stable than catechol boronate esters.
| Diol for Boronate Ester Formation | Resulting Boronate Moiety | General Stability | Key Features |
| Diphenylmethanol (B121723) | Diphenylmethylboronate | Moderate | Tunable electronic and steric properties |
| Pinacol | Pinacolboronate | High | Sterically demanding, commonly used in Suzuki-Miyaura coupling |
| Catechol | Catecholboronate | Moderate | Electronically different from alkyl diols |
| Chiral Diols (e.g., TADDOL) | Chiral Boronate Ester | Varies | Induces chirality for enantioselective catalysis |
Development of Chiral Analogues for Enantioselective Catalysis
A significant area of research is the development of chiral analogues of 4-Isopropylpyridine diphenylmethylboronate for use in enantioselective catalysis. Chirality can be introduced into the molecule in several ways:
Modification of the Pyridine Ring: A chiral substituent can be attached to the pyridine ring. This could be a chiral alkyl group or a more complex chiral auxiliary.
Modification of the Boronate Moiety: The use of chiral diols to form the boronate ester is a common and effective strategy. Diols such as (R,R)- or (S,S)-2,3-butanediol, TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), or BINOL (1,1'-bi-2-naphthol) can create a chiral environment around the boron atom.
Combination of Chiral Elements: For enhanced stereocontrol, chirality can be introduced at both the pyridine ring and the boronate moiety.
These chiral analogues can act as chiral ligands for metal catalysts or as chiral Lewis acid catalysts themselves. In enantioselective catalysis, the chiral boronate ester can differentiate between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. The development of a library of such chiral analogues with systematic variations in their structure is crucial for optimizing the enantioselectivity of a given catalytic transformation.
Establishing Structure-Reactivity and Structure-Function Relationships within the Compound Family
Understanding the relationship between the structure of a molecule and its reactivity or function is a fundamental goal in chemistry. For the family of this compound derivatives, establishing these relationships allows for the rational design of new compounds with desired properties.
Structure-Reactivity Relationships:
Electronic Effects: The electronic nature of the substituents on both the pyridine ring and the diphenylmethylboronate moiety significantly influences the reactivity of the C-B bond. Electron-withdrawing groups generally make the boronate ester more susceptible to nucleophilic attack, which can be important in reactions like the Suzuki-Miyaura cross-coupling.
Steric Effects: The steric bulk of the substituents can affect the rate of reaction by hindering the approach of reactants to the reactive center. In catalysis, steric hindrance can be exploited to control regioselectivity and stereoselectivity.
Structure-Function Relationships:
In the context of catalysis, the "function" of the molecule is its catalytic activity and selectivity.
Catalyst Activity: The electronic properties of the boronate ester can influence the rate of the catalytic cycle. For example, a more Lewis acidic boron center might lead to faster substrate activation.
Catalyst Selectivity: The three-dimensional structure of the chiral analogues is directly responsible for the enantioselectivity observed in asymmetric catalysis. By systematically modifying the chiral elements of the molecule and correlating these changes with the enantiomeric excess of the product, a clear structure-function relationship can be established. This knowledge guides the design of more effective and selective catalysts.
Exploration of Novel Boronate Ester Systems with Enhanced Reactivity or Selectivity
The field of organoboron chemistry is continually evolving, with the development of novel boronate ester systems that offer improved properties. For derivatives of 4-Isopropylpyridine, research is focused on exploring boronate esters that exhibit enhanced stability, reactivity, or selectivity.
One area of exploration is the use of air- and moisture-stable boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates. These compounds are often crystalline, bench-stable solids that can be used in a wide range of cross-coupling reactions. The development of 4-isopropylpyridine- MIDA boronates could offer significant practical advantages.
Another avenue of research is the design of boronate esters that are more reactive in challenging cross-coupling reactions. This can involve the use of more electron-deficient diols or the incorporation of functionalities that can participate in the catalytic cycle.
Furthermore, the development of boronate esters with unique steric properties can lead to novel selectivities. This could involve the synthesis of highly crowded boronate esters or those with specific three-dimensional architectures. The ultimate goal is to create a toolbox of 4-isopropylpyridine-based boronate esters that can be tailored to the specific demands of a given chemical transformation, leading to higher efficiency, selectivity, and broader applicability in organic synthesis.
Emerging Research Directions and Future Outlook
Integration into Continuous Flow Synthesis and Automation Platforms
The transition from batch to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. mit.edursc.orgnih.gov The integration of 4-Isopropylpyridine (B108708) diphenylmethylboronate into these systems is a logical next step in its development. Continuous flow microreactors have already demonstrated success in the synthesis of various pyridine (B92270) derivatives and boronic acids, suggesting the feasibility of adapting these methods for 4-substituted pyridine boronates. organic-chemistry.orgorganic-chemistry.org
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for optimizing the synthesis and subsequent reactions of boronic esters. organic-chemistry.org For instance, the synthesis of boronic acids, which are precursors to boronate esters, has been achieved on a multigram scale with reaction times of less than a second using a simple continuous flow setup. organic-chemistry.org Automated platforms, guided by machine learning algorithms, can further accelerate reaction optimization and the exploration of novel synthetic pathways. mit.edu The quaternization of poly(4-vinylpyridine) in a continuous flow system highlights the potential for handling related pyridine structures in automated setups. nih.gov
Table 1: Potential Advantages of Continuous Flow Synthesis for 4-Isopropylpyridine Diphenylmethylboronate
| Feature | Advantage in Flow Chemistry | Relevance to this compound |
| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. | Enables precise temperature control for exothermic reactions, improving safety and selectivity. |
| Mass Transfer | Enhanced mixing and diffusion. | Leads to faster reaction rates and higher yields in coupling reactions. rsc.org |
| Safety | Small reaction volumes minimize risks associated with hazardous reagents. | Important when using organolithium or other reactive intermediates in synthesis. organic-chemistry.org |
| Scalability | Production can be scaled up by extending operation time ("scaling out"). | Facilitates seamless transition from laboratory-scale research to industrial production. nih.gov |
| Automation | Amenable to integration with automated control and optimization systems. | Allows for high-throughput screening of reaction conditions and rapid process development. mit.edu |
The development of a continuous flow process for the synthesis and in-line consumption of this compound would represent a significant advancement, enabling on-demand generation for subsequent reactions, such as Suzuki-Miyaura couplings, in a telescoped fashion. nih.gov
Application in Sustainable and Green Chemical Processes, including Solvent-Free Reactions
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. nih.gov For a compound like this compound, which is heavily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, there are substantial opportunities to develop more sustainable protocols. nih.gov
Key areas for greening the application of this boronate include:
Catalyst Systems: Moving from homogeneous palladium catalysts to heterogeneous, recyclable catalysts like palladium on carbon (Pd/C) can reduce precious metal waste. acsgcipr.org The exploration of more abundant and less toxic base metals, such as nickel, as catalysts for cross-coupling reactions involving heterocyclic substrates is a rapidly growing area. nih.gov
Solvent Choice: Traditional solvents used in Suzuki-Miyaura couplings, such as DMF and 1,4-dioxane, are facing increasing scrutiny due to their environmental and health impacts. acsgcipr.org Research is focused on replacing these with greener alternatives like water, 2-MeTHF, or tert-amyl alcohol. acsgcipr.orgnih.gov One-pot borylation/Suzuki-Miyaura couplings have been developed under near-neat conditions or with high concentrations of green solvents, significantly reducing waste. rsc.org
Base Selection: The use of simple, inorganic bases is preferred over organic amine bases to improve the environmental profile of the reaction. acsgcipr.org
Solvent-free reactions represent an ideal in green chemistry. While challenging, the possibility of conducting Suzuki-Miyaura couplings with this compound under solvent-free or mechanochemical conditions is an exciting frontier. Such approaches would dramatically reduce solvent waste and could lead to simplified product purification.
Potential Contributions to Polymer Chemistry and Advanced Materials Science
Boronic acid and boronic ester-containing polymers are a class of smart materials with applications ranging from medicine to materials science. researchgate.netsemanticscholar.org The unique structure of this compound, featuring both a reactive boronate group and a pyridine ring, makes it a highly attractive candidate as a monomer or a functionalizing agent for advanced polymers.
The boronic ester moiety can participate in the formation of dynamic covalent bonds, which are reversible and can be cleaved and reformed in response to stimuli like pH, temperature, or the presence of specific molecules. mdpi.com This property is the foundation for creating self-healing, reprocessable, and shape-programmable materials. mdpi.com Polymers cross-linked with boronic esters have been shown to exhibit these dynamic features. mdpi.com
Furthermore, the pyridine nitrogen atom can be used for a variety of purposes:
Coordination Chemistry: The pyridine can act as a ligand to coordinate with metal ions, leading to the formation of metallopolymers or metal-organic frameworks (MOFs) with interesting catalytic, optical, or electronic properties.
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, influencing the supramolecular structure and properties of the polymer.
Quaternization: The pyridine can be quaternized to introduce positive charges, creating ion-containing polymers for applications such as membranes or polyelectrolytes. The quaternization of poly(4-vinylpyridine) has been shown to increase its glass transition temperature (Tg), making the material more rigid. nih.gov
The incorporation of this compound into polymer backbones could lead to materials with tunable rheological and photophysical properties. acs.org For example, the reaction of boronic acids with hydroxyl-containing polymers is a known method for cross-linking and modifying material properties. acs.org
Table 2: Potential Roles of this compound in Polymer Science
| Component of the Molecule | Potential Function in Polymers | Resulting Material Property |
| Diphenylmethylboronate Ester | Dynamic covalent cross-linker with diols. | Self-healing, reprocessable, stimulus-responsive materials. mdpi.com |
| Pyridine Ring | Site for metal coordination or quaternization. | Catalytically active polymers, ion-conductive materials, MOFs. nih.gov |
| Isopropyl Group | Steric bulk and hydrophobicity modifier. | Control over polymer solubility, morphology, and packing. |
Exploration in Bio-orthogonal Chemistry as a Chemical Tool (focused on reaction development, not biological activity)
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. biosyn.com These reactions are invaluable tools for labeling and tracking biomolecules. Boron-containing compounds, including boronic acids and esters, are gaining attention in this field due to their unique reactivity and relatively low toxicity. nih.gov
Boronate-based probes are emerging as effective tools for detecting biological oxidants like hydrogen peroxide and peroxynitrite through an oxidative deboronation reaction. nih.gov While this application focuses on the biological activity, the underlying chemical transformation is a key area of reaction development.
A novel bio-orthogonal bond-cleavage reaction between N-oxides and boron reagents, including diboron (B99234) compounds, has been reported with very fast reaction kinetics. nih.gov This opens up the possibility of developing this compound or related structures as components in new bio-orthogonal ligation or cleavage strategies. The pyridine nitrogen in the molecule could be converted to an N-oxide, creating a pro-reactive species that can be triggered by a boron-containing partner.
The development of fluorescent probes for detecting boronic acid-containing agents is also an active area of research, particularly in the context of boron neutron capture therapy (BNCT). mdpi.com While this is an analytical application, the design of these probes relies on the specific and selective reaction between the probe and the boronic acid. Exploring the reactivity of this compound with new fluorogenic reagents could lead to the development of novel chemical tools for detection and imaging, independent of a direct biological application. The unique electronic and steric properties imparted by the isopropyl and pyridine groups could be harnessed to fine-tune the reactivity and selectivity of such reactions.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-isopropylpyridine diphenylmethylboronate, and how can reaction yields be optimized?
The synthesis of boronates typically involves coupling reactions under anhydrous conditions. For example, analogous boronate syntheses use reagents like sodium acetate and sodium 1-octanesulfonate in buffered systems (pH ~4.6) to stabilize intermediates . Optimizing yields requires controlled stoichiometry, inert atmospheres (e.g., nitrogen), and purification via column chromatography or recrystallization. Reaction monitoring by TLC or HPLC is critical, as residual impurities (e.g., unreacted isopropylpyridine derivatives) can reduce purity .
Q. What analytical techniques are suitable for characterizing this compound?
Reverse-phase HPLC with a methanol-buffer mobile phase (65:35 v/v, pH 4.6) is effective for purity assessment, as demonstrated in pharmacopeial assays for structurally related compounds . Mass spectrometry (HRMS or ESI-MS) and NMR (¹H/¹³C, ¹¹B) are essential for structural confirmation. For boronates, ¹¹B NMR can confirm boronate ester formation (δ ~10–30 ppm) .
Q. What safety protocols are advised for handling this compound, given limited toxicity data?
While acute toxicity data are unavailable, standard precautions for boronate esters include:
- Use of PPE (gloves, goggles, lab coats).
- Avoidance of inhalation/contact with skin (refer to H315/H319 hazard codes in analogous compounds) .
- Work in a fume hood with secondary containment for spills.
- Storage under inert gas at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can this boronate be utilized in designing probes for reactive oxygen species (ROS) detection?
Boronate esters react selectively with H₂O₂ via oxidation to phenolic products (Scheme 1A in ). To design ROS probes:
- Conjugate the boronate to fluorophores (e.g., coumarin, fluorescein derivatives) via linker chemistry.
- Validate selectivity using competing ROS (e.g., •OH, O₂⁻) in buffered systems (pH 7.4).
- Quantify kinetics via fluorescence quenching/restoration assays .
Q. How should researchers address contradictions in stability data for boronate esters under physiological conditions?
Discrepancies in hydrolytic stability often arise from pH, temperature, or buffer composition. To resolve:
Q. What strategies are effective for impurity profiling of this compound?
- Use pharmacopeial impurity standards (e.g., EP/ICH guidelines) with HPLC-MS for identification .
- Spike samples with known impurities (e.g., hydrolyzed boronic acid) to validate separation.
- Employ gradient elution (e.g., 5–95% methanol in buffer) to resolve closely related byproducts .
Q. How can computational modeling aid in predicting the reactivity of this boronate in catalytic applications?
- Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Simulate transition states for boronate-analyte interactions (e.g., with H₂O₂).
- Validate predictions via kinetic isotope effect (KIE) studies or Hammett linear free-energy relationships .
Methodological Considerations for Data Interpretation
Q. How to reconcile conflicting bioactivity data in cell-based assays?
- Control for boronate hydrolysis by measuring free boronic acid levels via LC-MS.
- Use orthogonal assays (e.g., fluorescence-based vs. enzymatic) to confirm target engagement.
- Evaluate off-target effects using knockout cell lines or competitive inhibitors .
Q. What experimental designs are recommended for studying environmental fate in absence of ecotoxicity data?
- Conduct OECD 301/302 biodegradation tests to assess persistence.
- Use soil column studies to evaluate mobility and sorption (log Koc).
- Model bioaccumulation potential via octanol-water partitioning (log P) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
